Product packaging for 5-Oxopenta-2,4-dienal(Cat. No.:CAS No. 39763-18-3)

5-Oxopenta-2,4-dienal

Cat. No.: B14679649
CAS No.: 39763-18-3
M. Wt: 96.08 g/mol
InChI Key: UXHVAALHASDUFU-UHFFFAOYSA-N
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Description

5-Oxopenta-2,4-dienal is a high-purity chemical reagent offered for research and development purposes. As a reactive dienal, it serves as a versatile building block in organic synthesis, particularly useful for investigating cyclization reactions and constructing heterocyclic scaffolds . Its potential application as a key intermediate in the synthesis of natural product analogs and pharmacologically active compounds makes it a valuable asset for medicinal chemistry and drug discovery programs . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the available safety data and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O2 B14679649 5-Oxopenta-2,4-dienal CAS No. 39763-18-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39763-18-3

Molecular Formula

C5H4O2

Molecular Weight

96.08 g/mol

InChI

InChI=1S/C5H4O2/c6-4-2-1-3-5-7/h1-4H

InChI Key

UXHVAALHASDUFU-UHFFFAOYSA-N

Canonical SMILES

C(=CC=O)C=C=O

Origin of Product

United States

Synthetic Methodologies for 5 Oxopenta 2,4 Dienal and Its Derivatives

Strategies Based on Pyridinium (B92312) Ring-Opening Reactions

A prominent method for synthesizing derivatives of 5-oxopenta-2,4-dienal involves the cleavage of a pyridinium ring. This approach offers a versatile entry to various functionalized pentadienals.

Synthesis of Potassium (1E,3E)-5-Oxopenta-1,3-dien-1-olate (Glutaconaldehyde Potassium Salt) as a Key Precursor

Glutaconaldehyde (B1235477) potassium salt, also known as potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate, is a crucial intermediate in the synthesis of this compound derivatives. chemspider.comparchem.comambeed.com A common and scalable synthesis starts from the commercially available pyridinium-1-sulfonate. researchgate.net This process involves a two-step protocol. Initially, treatment of pyridinium-1-sulfonate with aqueous potassium hydroxide (B78521) at low temperatures (around -20°C) yields the glutaconaldehyde potassium salt. researchgate.net

Another established method involves the base-catalyzed hydrolysis of pyridinium-1-sulfonate. orgsyn.org The reaction of pyridinium-1-sulfonate with potassium hydroxide in a mixture of tetrahydrofuran (B95107) and methanol (B129727) at reflux leads to the formation of the desired potassium salt. thieme-connect.com It is crucial to perform a purification step by dissolving the crude product in cold methanol or ethanol (B145695) and filtering through Celite to ensure good reactivity in subsequent steps. thieme-connect.com The sodium salt can be prepared similarly. orgsyn.org The stability of these salts is a key advantage, with the anhydrous potassium salt melting above 350°C. orgsyn.org

A scalable synthesis of glutaconaldehyde salt with a 91% yield has been developed from the commercially available dianil salt, highlighting the efficiency of this precursor for accessing pyridinium salts. organic-chemistry.org

Table 1: Synthesis of Glutaconaldehyde Salts

Starting MaterialReagentsProductYieldReference
Pyridinium-1-sulfonate1. aq. KOH, -20°CPotassium (1E,3E)-5-oxopenta-1,3-dien-1-olate41% (over two steps) researchgate.net
Pyridinium salt (2a)KOH, MeOH, THF, reflux(2E,4E)-5-Hydroxypenta-2,4-dienal Potassium Salt (4a)93% thieme-connect.com
3-Methylpyridinium salt (2b)KOH, MeOH, THF, reflux(2E,4E)-5-Hydroxy-2-methylpenta-2,4-dienal Potassium Salt (4b)80% thieme-connect.com
3-(2-Hydroxyethyl)pyridinium Chloride (1c)KOH, MeOH, THF, reflux(2E,4E)-5-Hydroxy-2-(2-hydroxyethyl)penta-2,4-dienal Potassium Salt (4c)83% thieme-connect.com
Dianil saltNot specifiedGlutaconaldehyde salt91% organic-chemistry.org

Derivatization to 5-Halopenta-2,4-dienals (e.g., (2E,4E)-5-Bromopenta-2,4-dienal)

A synthetically valuable transformation of glutaconaldehyde salts is their conversion to 5-halopenta-2,4-dienals. This functional group interconversion from an alkoxide to a halogen alters the electronic properties of the molecule, making the 2,4-dienal motif a useful synthon.

For instance, reacting glutaconaldehyde potassium salt with a bromine/triphenylphosphine complex can produce (2E,4E)-5-bromopenta-2,4-dienal. researchgate.net This halogenation provides the corresponding 5-bromo- or 5-iodopenta-2,4-dienals in good yields as a separable mixture of (2E,4E)- and (2E,4Z)-isomers. Additionally, 5-chloropenta-2,4-dienal can be prepared by reacting the potassium salt with thionyl chloride. The Vilsmeier-Haack reaction, which involves the formylation of electron-rich aromatic and heterocyclic compounds, can also be employed to synthesize halo-substituted aldehydes. cambridge.orgwikipedia.orgjk-sci.comijpcbs.comorganic-chemistry.org

Formation of 5-Aminopenta-2,4-dienals (Zincke Aldehydes)

5-Aminopenta-2,4-dienals, commonly known as Zincke aldehydes, are produced from the reaction of a pyridinium salt with two equivalents of a secondary amine, followed by basic hydrolysis. wikipedia.orgdbpedia.org This reaction, a variation of the Zincke reaction, involves the ring-opening of the pyridine (B92270) ring. dbpedia.orgwikipedia.org The use of 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride (Zincke salt) is a common method for this transformation. tcichemicals.comchem-station.com

The Zincke reaction is a robust method for dearomatization and has been used to synthesize a variety of complex molecules, including indole (B1671886) alkaloids like norfluorocurarine (B207588) and strychnine (B123637). acs.orgresearchgate.net An alternative to the classic Zincke reaction involves the condensation of various glutaconaldehyde derivatives with amines using trifluoroacetic acid, which simplifies the production and purification of complex Zincke aldehydes. wikipedia.org Glutaconaldehyde has been shown to be a superior reagent to the Zincke salt for converting primary amines into pyridinium salts, especially for substrates that are prone to decomposition. organic-chemistry.orgresearchgate.net

Approaches from Conjugated Alkynes and Selective Aldehyde Functionalization

Another synthetic avenue to this compound and its derivatives starts from conjugated alkynes or involves the ring-opening of furan (B31954) structures.

Synthesis from Pent-4-ynal (B2653755) Derivatives

The functionalization of alkynes provides a versatile entry into carbonyl chemistry, with alkynes serving as synthetic equivalents of ketones and aldehydes. mdpi.comnsf.gov While direct synthesis of this compound from pent-4-ynal derivatives is not extensively detailed in the provided results, the principles of alkyne functionalization suggest its feasibility. Metal-catalyzed hydroacylation reactions, where an alkyne inserts into the formyl C-H bond of an aldehyde, are a powerful tool for C-C bond formation. nih.gov Furthermore, photocatalytic methods have been developed for the radical difunctionalization of unactivated alkynes, leading to functionalized allyl alcohols which can be precursors to aldehydes. nih.gov For example, a benzothiazolyl group can act as a precursor to a formyl group, which can be released to form a conjugated aldehyde. nih.gov

Preparations Involving Substituted Furan Ring-Opening and Functionalization (e.g., (1E,3E)-5-Oxopenta-1,3-dien-1-yl acetate)

The ring-opening of furans is a well-established method for generating dicarbonyl compounds and related structures. rsc.org While the direct synthesis of (1E,3E)-5-oxopenta-1,3-dien-1-yl acetate (B1210297) from furan ring-opening is not explicitly described, the synthesis of related dienyl acetates has been reported. For instance, (1E)-buta-1,3-dien-1-yl acetate has been used as a substrate in reactions with diazocarbonyl compounds to form various cyclopropane (B1198618) derivatives. researchgate.netresearchgate.net The synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene has been achieved through thermal elimination from 1,4-dinitrobutane (B1614805) analogues, a process that shares mechanistic features with the formation of conjugated dienals. mdpi.com Additionally, 5-formyl and 5-acetyl-4-(alkenylamino)pyrimidines have been prepared as precursors for other heterocyclic systems. rsc.org

Multi-component Reactions and Convergent Syntheses of Substituted 5-Oxopenta-2,4-dienals

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. wikipedia.orgfrontiersin.org These reactions are advantageous due to their atom economy, step efficiency, and the ability to generate molecular diversity. nih.gov Convergent synthesis, on the other hand, involves the separate synthesis of fragments of a complex molecule, which are then joined together at a later stage.

The construction of the polyenic backbone of this compound derivatives can be effectively achieved using silyloxy-butadiene derivatives. These reagents are valuable C4-building blocks in convergent synthetic approaches. A notable example involves the reaction of 2-trimethylsilyloxy-1,3-butadiene with electrophilic synthons. The silyl (B83357) enol ether functionality allows for regioselective carbon-carbon bond formation.

For instance, the reaction of a silyloxy-diene with a suitable three-carbon electrophilic component can assemble the C5-chain of the target dienal. The choice of substituents on the diene and the electrophile allows for the introduction of various functional groups along the pentadienal backbone. Computational studies on Diels-Alder reactions involving silyloxy-dienes have shown that the presence of a silyl group can influence the stereochemical outcome of the reaction, which can be a useful tool in controlling the geometry of the resulting diene. nih.gov

Table 1: Examples of Silyloxy-Butadiene Derivatives in Polyene Synthesis

Silyloxy-Butadiene DerivativeElectrophilic PartnerResulting Polyene Structure (General)
1-(Trimethylsilyloxy)-1,3-butadieneAcroleinSubstituted 5-hydroxypenta-1,3-diene
2-(tert-Butyldimethylsilyloxy)-1,3-butadieneGlyoxal derivativeSubstituted 4,5-dihydroxypenta-1,3-diene
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadieneα,β-Unsaturated aldehydeFunctionalized heptatrienal derivative

This table presents hypothetical reaction partners to illustrate the synthetic strategy, as specific examples for this compound were not found in the provided search results.

Condensation reactions, particularly aldol-type condensations, are fundamental to the assembly of the this compound scaffold. These reactions involve the formation of a carbon-carbon bond between a nucleophilic enolate or enol and an electrophilic carbonyl compound.

A common strategy involves a sequential or tandem condensation approach. For example, a three-carbon aldehyde or ketone can be reacted with a two-carbon nucleophilic species, such as the enolate of acetaldehyde (B116499) or a vinyl ether equivalent, to form a 5-hydroxypentenal intermediate. Subsequent dehydration of this intermediate under acidic or basic conditions generates the conjugated diene system of this compound. The stereochemistry of the resulting double bonds can often be controlled by the reaction conditions.

Table 2: Key Condensation Reactions in Dienal Synthesis

Nucleophilic ComponentElectrophilic ComponentIntermediateProduct
Acetaldehyde enolateGlyoxal4,5-DioxopentanalThis compound
Acetone enolateAcrolein5-Hydroxyhex-3-en-2-one5-Oxohexa-2,4-dienal derivative
Malonic acid derivativeCinnamaldehydeSubstituted 5-phenylpenta-2,4-dienoic acidSubstituted 5-phenylpenta-2,4-dienal

This table illustrates the general principles of condensation reactions for dienal synthesis.

Stereoselective Synthesis of this compound Analogs

The biological activity and synthetic utility of this compound analogs are often dependent on their stereochemistry. Therefore, controlling both the geometry of the diene system (E/Z isomerism) and the configuration of any chiral centers is of paramount importance. mdpi.comnih.gov

The geometry of the double bonds in the dienal scaffold can be influenced by the choice of synthetic methodology. mdpi.com Transition-metal-catalyzed cross-coupling reactions and modern olefination methods are powerful tools for the stereoselective synthesis of 1,3-dienes. nih.gov For instance, Wittig-type reactions and their modifications (e.g., Horner-Wadsworth-Emmons reaction) can provide good to excellent control over the E/Z geometry of the newly formed double bond depending on the nature of the ylide and the reaction conditions.

Furthermore, tandem reactions, such as a Claisen rearrangement followed by a stereoselective hydrogen transfer, have been developed for the synthesis of functionalized (E,Z)-1,3-dienals. mdpi.com The stereochemical outcome is often dictated by the formation of a six-membered cyclic transition state. mdpi.com

Table 3: Methods for Controlling Diene Geometry

MethodDescriptionTypical Stereochemical Outcome
Wittig Reaction (unstabilized ylides)Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide.Predominantly Z-alkene
Horner-Wadsworth-Emmons ReactionReaction of an aldehyde or ketone with a phosphonate (B1237965) carbanion.Predominantly E-alkene
Suzuki CouplingCross-coupling of a vinyl boronic acid with a vinyl halide.Retention of stereochemistry of both partners
Negishi CouplingCross-coupling of a vinyl zinc reagent with a vinyl halide.Retention of stereochemistry of both partners

The introduction of chirality into derivatives of this compound can be achieved through various asymmetric synthetic strategies. These methods include the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. Asymmetric multicomponent reactions are particularly powerful for creating complex chiral molecules with high efficiency. nih.gov

One approach involves the use of a chiral auxiliary attached to one of the reactants. The auxiliary directs the stereochemical course of the reaction and is subsequently removed. For example, a chiral amine can be used to form a chiral enamine intermediate, which then reacts with an electrophile in a stereoselective manner.

Alternatively, asymmetric catalysis can be employed, where a small amount of a chiral catalyst is used to generate a chiral product in high enantiomeric excess. For instance, a chiral organocatalyst can be used to promote a stereoselective aldol (B89426) condensation, establishing a chiral center at the C5 position of the pentenal skeleton. The development of new chiral ligands for metal-catalyzed reactions also opens up possibilities for the enantioselective synthesis of functionalized dienals. nih.gov The strategic placement of functional groups on a molecule can also induce chirality in other parts of the structure. hartleygroup.org

Table 4: Strategies for Introducing Chirality

StrategyDescriptionExample
Chiral AuxiliaryA chiral group is temporarily incorporated into a reactant to direct the stereochemistry of a reaction.Evans' oxazolidinone auxiliaries in aldol reactions.
Asymmetric CatalysisA small amount of a chiral catalyst generates a large amount of a chiral product.Proline-catalyzed asymmetric aldol reactions.
Chiral Pool SynthesisA readily available enantiopure natural product is used as a starting material.Synthesis starting from a chiral sugar or amino acid.
Chiral InductionA chiral center in one part of a molecule influences the stereochemistry of a newly formed center. hartleygroup.orgA chiral substituent on the dienophile in a Diels-Alder reaction. youtube.com

Reactivity and Reaction Mechanisms of 5 Oxopenta 2,4 Dienal Compounds

Conjugate Addition Reactions (1,4- and 1,6-Additions)

The conjugated system of 5-oxopenta-2,4-dienal, which extends over the dione (B5365651) and the aldehyde, makes it susceptible to conjugate additions. Nucleophiles can attack not only at the carbonyl carbon (1,2-addition) but also at the β-carbon (1,4-addition) or the δ-carbon (1,6-addition) of the conjugated system. The regioselectivity of this reaction is determined by several factors, including the nature of the nucleophile, the reaction conditions and the specific substrate.

In the case of α,β-unsaturated carbonyl compounds, strong nucleophiles such as Grignard reagents tend to favor 1,2-addition, while weaker nucleophiles such as amines, alcohols and Gilman reagents favor 1,4-addition. nih.gov The 1,4-addition, also known as Michael addition, is a thermodynamically controlled process that leads to the formation of a more stable product by preserving the carbonyl group. nih.gov For dienal systems such as this compound, the possibility of 1,6-addition further complicates the reactivity profile. Organocatalytic methods have been developed to control the regioselectivity and enantioselectivity of these additions. For example, chiral secondary amines have been used as catalysts in the 1,4-addition of electron-rich benzenes to α,β-unsaturated aldehydes. organic-chemistry.org Similarly, asymmetric organocatalytic 1,6-conjugate additions of aldehydes to dienic sulfones have been reported. nih.gov

Table 1: Regioselectivity in Conjugate Additions to Dienals

NucleophilePredominant Addition TypeProductReference
Gilman Reagents (R₂CuLi)1,4-Additionβ-Substituted Aldehyde nih.gov
Amines/Thiols1,4-Additionβ-Amino/Thio Aldehyde nih.gov
Grignard Reagents (RMgX)1,2-Additionα,β-Unsaturated Alcohol nih.gov
Organocatalyst + Aldehyde1,6-Additionδ-Substituted Enal nih.gov

Cycloaddition Reactions Involving the Dienal System

The conjugated diene moiety of this compound and its derivatives makes it an excellent candidate for cycloaddition reactions, in particular the Diels-Alder reaction. masterorganicchemistry.comkhanacademy.org These reactions are powerful tools for the construction of six-membered rings and are characterized by their high stereospecificity and regioselectivity. masterorganicchemistry.comlibretexts.org

Diels-Alder Cycloadditions and their Enantioselective Variants

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org The aldehyde group in this compound acts as such a group, making the adjacent double bond a potent dienophile.

Enantioselective Diels-Alder reactions can be achieved using chiral catalysts, which can be either Lewis acids or organocatalysts. nih.govprinceton.edu Organocatalysts, such as chiral secondary amines, can activate α,β-unsaturated aldehydes towards cycloaddition by forming a chiral iminium ion intermediate. princeton.eduyoutube.com This approach has been successfully applied to the enantioselective Diels-Alder reaction of various dienophiles with a variety of dienes. princeton.edu

Table 2: Examples of Enantioselective Diels-Alder Reactions

DieneDienophileCatalystEnantiomeric Excess (ee)Reference
CyclopentadieneAcroleinChiral TADDOLup to 92% nih.gov
Various Dienesα,β-Unsaturated KetonesChiral Amine85-98% princeton.edu

Intramolecular Cycloadditions for Polycyclic Construction

When the diene and dienophile are part of the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur, leading to the formation of polycyclic structures. illinoisstate.edu These reactions are particularly useful for the synthesis of complex natural products. The feasibility of an IMDA reaction depends on several factors, including the length and nature of the tether connecting the diene and dienophile. illinoisstate.edu In the context of this compound derivatives, a suitably placed dienophile within the molecule can lead to the construction of fused or bridged ring systems.

Electrophilic and Nucleophilic Additions to the Dienal Moieties

In addition to conjugate additions, this compound can undergo electrophilic addition to the diene system and nucleophilic addition to the aldehyde carbonyl group.

Electrophilic addition to conjugated dienes, such as the addition of hydrogen halides, can lead to a mixture of 1,2- and 1,4-addition products. libretexts.orgchemistrysteps.com The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.org The ratio of the products is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product (favored at low temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures). youtube.comyoutube.com

The carbonyl group of the aldehyde is a classic electrophilic site and readily undergoes nucleophilic addition. masterorganicchemistry.comlibretexts.org A wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and amines, can add to the carbonyl carbon. youtube.com These reactions typically result in the formation of an alcohol after protonation of the initial alkoxide intermediate. libretexts.org The stereochemical outcome of this addition can be controlled if a chiral center is present in the vicinity of the carbonyl group or if a chiral reagent is used. academie-sciences.fr

Functional Group Interconversions and Modifications on the Penta-2,4-dienal Core

The aldehyde functionality of this compound provides a handle for a variety of functional group interconversions, including reductions and oxidations.

Reductions and Oxidations of the Aldehyde Functionality

The aldehyde group can be selectively reduced to a primary alcohol in the presence of other reducible functional groups, such as alkenes. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness. orientjchem.org Chemoselective reduction of aldehydes in the presence of ketones can also be achieved using specific reagent systems. orientjchem.org Furthermore, enzymatic reductions offer a highly selective and environmentally friendly alternative for the conversion of aldehydes to alcohols. nih.gov

Conversely, the aldehyde group can be oxidized to a carboxylic acid. vaia.comlibretexts.org Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. chemistrysteps.comchemguide.co.uk Milder and more selective methods have also been developed, such as the use of Oxone or N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the terminal oxidant. organic-chemistry.org The choice of oxidant is crucial to avoid unwanted side reactions, particularly with the sensitive diene system.

Table 3: Common Reagents for Aldehyde Functional Group Interconversion

TransformationReagentProductReference
ReductionSodium Borohydride (NaBH₄)Primary Alcohol orientjchem.org
ReductionE. coli JM109 (whole cell)Primary Alcohol nih.gov
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid chemistrysteps.comchemguide.co.uk
OxidationTollens' Reagent ([Ag(NH₃)₂]⁺)Carboxylic Acid Salt libretexts.orgchemguide.co.uk
OxidationOxoneCarboxylic Acid organic-chemistry.org

Halogenation Reactions (e.g., Bromination)

The halogenation of this compound can proceed through several pathways, primarily dictated by the reaction conditions. The presence of two double bonds in conjugation with a carbonyl group offers multiple sites for electrophilic attack.

Under acidic conditions, the halogenation of aldehydes and ketones typically occurs at the α-carbon. nih.gov The reaction is catalyzed by acid, which promotes the formation of an enol intermediate. For this compound, protonation of the carbonyl oxygen would be the initial step, followed by the removal of a proton from the α-carbon (C4) to form an enol. This enol is nucleophilic and would then attack a halogen molecule, such as bromine (Br₂), to yield an α-halogenated product. nih.gov Kinetic studies on similar systems have shown that the rate-determining step is the formation of the enol, and the rate is independent of the halogen concentration. nih.gov

Alternatively, the conjugated diene system can undergo electrophilic addition. The reaction of conjugated dienes with halogens like bromine typically yields a mixture of 1,2- and 1,4-addition products. In the case of this compound, the initial attack of a bromine molecule would likely occur at the C2-C3 or C4-C5 double bond. Attack at the C4-C5 double bond would lead to a carbocation intermediate that is stabilized by resonance. The subsequent attack by a bromide ion could then occur at C4 (1,2-addition) or C2 (1,4-addition). The ratio of these products is often temperature-dependent, with the 1,2-adduct being the kinetic product and the 1,4-adduct being the thermodynamic product.

For allylic bromination, N-bromosuccinimide (NBS) is a common reagent used in the presence of light or a radical initiator. This reaction proceeds via a radical chain mechanism and would selectively introduce a bromine atom at the allylic position (C4) of this compound. The stability of the resulting allylic radical makes this position particularly susceptible to radical abstraction.

Table 1: Potential Halogenation Reactions of this compound

Reaction TypeReagentsProbable Product(s)Key Features
α-HalogenationBr₂, Acetic Acid4-Bromo-5-oxopenta-2,4-dienalAcid-catalyzed, proceeds via enol intermediate. nih.gov
Electrophilic AdditionBr₂4,5-Dibromo-5-oxopenta-2-enal (1,2-adduct) and 2,5-Dibromo-5-oxopenta-3-enal (1,4-adduct)Mixture of kinetic and thermodynamic products.
Allylic BrominationNBS, light/heat4-Bromo-5-oxopenta-2,4-dienalRadical chain mechanism, selective for the allylic position.

Photochemical Transformations and Ring-Closing Reactions

The conjugated π-system of this compound makes it a candidate for various photochemical reactions, particularly electrocyclic ring closures. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

Under photochemical conditions, a 4π electrocyclization can occur. For this compound, this would involve the four π-electrons of the C2-C5 butadiene-like fragment. Irradiation with UV light would promote an electron to the lowest unoccupied molecular orbital (LUMO), leading to a change in the symmetry of the highest occupied molecular orbital (HOMO). This allows for a disrotatory ring closure to form a cyclobutene (B1205218) derivative.

A key reaction for analogous pentadienyl cations is the Nazarov cyclization, a 4π electrocyclic ring closure to form a cyclopentenone. While the Nazarov cyclization is typically acid-catalyzed, photochemical variants exist. In the context of this compound, protonation or Lewis acid activation of the carbonyl group could generate a pentadienyl cation-like species, which could then undergo a conrotatory ring closure under thermal conditions or a disrotatory closure under photochemical conditions to yield a substituted cyclopentenone.

Photochemical reactions can also lead to other transformations, such as E/Z isomerization around the double bonds or, in some cases, photo-retro-Diels-Alder reactions if the molecule were part of a larger adduct. The specific outcome of irradiating this compound would depend on the wavelength of light used and the reaction medium.

Table 2: Potential Photochemical Reactions of this compound

Reaction TypeConditionsPredicted Product TypeStereochemical Mode
4π ElectrocyclizationPhotochemical (UV light)Cyclobutene derivativeDisrotatory
Nazarov-type CyclizationPhotochemical (after cation formation)Cyclopentenone derivativeDisrotatory
6π ElectrocyclizationPhotochemical (UV light)Pyran derivativeConrotatory

Isomerization Processes and Stereochemical Control within the Dienal System

The dienal system of this compound can exist as different geometric isomers due to the presence of two carbon-carbon double bonds. The most common isomers would be the (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z) forms. The relative stability of these isomers is influenced by steric hindrance and the extent of conjugation. Generally, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric strain.

Isomerization between these forms can be induced thermally or photochemically. Photochemical isomerization often proceeds through an excited state where the rotational barrier around the double bond is significantly lower. This allows for the conversion between E and Z isomers. The composition of the resulting mixture, known as a photostationary state, depends on the absorption spectra of the isomers and their quantum yields of isomerization.

Stereochemical control in reactions involving the dienal system is a critical aspect. For instance, in cycloaddition reactions like the Diels-Alder reaction, the stereochemistry of the diene is retained in the product. Although this compound is the diene itself, if it were to react with a dienophile, the geometry of its double bonds would dictate the relative stereochemistry of the substituents on the newly formed six-membered ring.

Controlling the isomerization of the dienal prior to a reaction is a key strategy for achieving stereochemical control in the final product. For example, selectively preparing the (2E,4E) isomer would lead to a different set of products in a subsequent reaction compared to using the (2Z,4Z) isomer. This control can be achieved through various synthetic methods or by exploiting the different stabilities and reactivities of the isomers. The study of stereochemistry is fundamental in organic synthesis as it dictates the spatial arrangement of atoms and influences the physical and chemical properties of molecules. nih.gov

Computational and Theoretical Investigations of 5 Oxopenta 2,4 Dienal

Electronic Structure and Bonding Analysis

The electronic structure of a conjugated system like 5-Oxopenta-2,4-dienal governs its reactivity and photophysical properties. Computational methods, particularly DFT, are employed to analyze this structure in detail. researchgate.net Key aspects of this analysis include the determination of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting how the molecule will interact with other chemical species. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding. It examines electron density delocalization between filled and unfilled orbitals, quantifying the stability derived from conjugation and hyperconjugation. For instance, NBO analysis can reveal strong conjugative interactions, such as π→π* transitions, which stabilize the molecular system through electron delocalization. mdpi.comresearchgate.net Molecular Electrostatic Potential (MESP) maps further complement this analysis by visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 1: Representative Calculated Electronic Properties for a Conjugated Carbonyl System This table presents typical data obtained from DFT calculations on conjugated systems similar to this compound. The values are illustrative.

Parameter Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability.
LUMO Energy -2.0 eV Indicates electron-accepting ability.
HOMO-LUMO Gap 4.5 eV Relates to electronic excitation energy and reactivity.
Dipole Moment 3.5 D Measures overall polarity of the molecule.

Conformational Analysis and Isomerism of this compound Derivatives

The flexible single bonds in the backbone of this compound allow for multiple rotational isomers, or conformers. Computational studies are essential for mapping the potential energy surface (PES) to identify the most stable conformers and the energy barriers between them. researchgate.net

A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, which share a pentadiene core, combined Nuclear Magnetic Resonance (NMR) spectroscopy with quantum chemical calculations to determine the proportions of various conformers in solution. mdpi.com This research revealed that the introduction of a substituent, such as a fluorine atom, can significantly alter the conformational landscape, favoring one group of conformers over others. mdpi.com

The process typically involves:

Scanning the PES: Key dihedral angles are systematically rotated in computational models to find energy minima (stable conformers) and saddle points (transition states). researchgate.netufms.br

Calculating Energies: The relative energies of each conformer are calculated with a high level of theory, such as DFT with an appropriate basis set (e.g., B3LYP/6-311G(d,p)). researchgate.net

Determining Populations: The Boltzmann distribution is used to calculate the equilibrium population of each conformer based on their relative Gibbs free energies. ufms.br

These theoretical findings are often validated by comparing calculated NMR parameters, like coupling constants, with experimental data. researchgate.netrsc.org

Table 2: Example of Conformational Analysis Data for Chalcone (B49325) Isomers Adapted from a theoretical study on chalcone derivatives, illustrating how conformer stability and population are reported. ufms.br

Conformer Type Key Dihedral Angles (°) Relative Energy (kcal/mol) Equilibrium Population (%)
Isomer A - Conf 1 s-cis 15.0, 175.2 0.00 41.5
Isomer A - Conf 2 s-trans -170.1, -5.5 0.55 21.9
Isomer A - Conf 3 s-trans 165.4, 178.9 0.41 28.2
Isomer B - Conf 1 s-cis 20.5, -179.1 0.00 86.2

Reaction Mechanism Elucidation Through Advanced Computational Models

Advanced computational models are indispensable for elucidating complex reaction mechanisms at the molecular level. By mapping the entire reaction pathway, these models can identify intermediates, transition states, and activation energies, providing insights that are often difficult to obtain experimentally. nih.govresearchgate.net

DFT calculations are a cornerstone of these investigations. For cycloaddition reactions, for example, computational methods can determine whether a reaction proceeds through a one-step or two-step polar mechanism and can predict regio- and stereoselectivity. researchgate.net The Molecular Electron Density Theory (MEDT) is one such framework that emphasizes the role of electron density in governing reactivity. researchgate.net

Distortion/Interaction Analysis (DIA), also known as the Activation Strain Model (ASM), is another powerful technique. It deconstructs the activation energy of a reaction into two components:

Distortion Energy (or Strain Energy): The energy required to deform the reactants into the geometry they adopt in the transition state.

Interaction Energy: The stabilizing energy released from the interaction between the deformed reactants.

This analysis provides a detailed understanding of the factors controlling the reaction barrier. For instance, in cycloadditions involving strained alkynes, a lower distortion energy for the alkyne is a key factor in accelerating the reaction. nih.gov

Photophysical Properties and Charge-Transfer Phenomena in 5-Oxopenta-2,4-dienyl Derivatives

The extended π-system in this compound and its derivatives makes them candidates for interesting photophysical properties, including absorption and fluorescence. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of such molecules. nih.gov

A study of 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid, a derivative containing a donor-acceptor structure, demonstrated the occurrence of a photoinduced intramolecular charge transfer (ICT) from the donor dimethylamino group to the acceptor carboxylic acid group. nih.gov This phenomenon was supported by several key observations:

Large Stokes Shift: A significant difference between the absorption and emission maxima, which increases with solvent polarity, is a hallmark of an ICT state that is more polar than the ground state.

Solvatochromism: The emission wavelength shifts depending on the polarity of the solvent.

Large Excited-State Dipole Moment: Calculations often reveal a much larger dipole moment in the excited state compared to the ground state, confirming the charge separation upon excitation. nih.gov

Table 3: Representative Photophysical Data for a Donor-Acceptor Pentadienoic Acid Derivative Data adapted from the study on 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid. nih.gov

Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm-1) Quantum Yield (Φf)
Cyclohexane 412 474 3445 0.031
Dioxane 421 512 4735 0.015
Acetonitrile 426 563 6479 0.004
Methanol (B129727) 425 572 6829 0.005

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical methods provide a quantitative framework for understanding and predicting chemical reactivity and selectivity. Conceptual DFT, in particular, defines a set of descriptors that arise from the change in energy with respect to the number of electrons or the external potential. mdpi.com

These descriptors help rationalize chemical principles like the Hard/Soft Acid/Base (HSAB) principle and predict the outcomes of reactions. Key reactivity descriptors include:

Chemical Potential (μ): Related to electronegativity, it indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron configuration.

Softness (S): The reciprocal of hardness, it is used to analyze interactions, with soft-soft and hard-hard interactions being favored.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

Fukui Functions and Local Softness (s(r)): These are local descriptors that identify the most reactive sites within a molecule for nucleophilic or electrophilic attack, thus predicting regioselectivity. mdpi.com

These tools have been successfully applied to understand the regioselectivity of various reactions, including Diels-Alder cycloadditions, where frontier molecular orbital theory alone is sometimes insufficient. mdpi.com By matching the local softness of reacting centers, chemists can predict the major regioisomer formed in a reaction. mdpi.com

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The reactivity of 5-oxopenta-2,4-dienal and its analogs as ambident electrophiles allows for their participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making them ideal starting points for the synthesis of intricate molecular frameworks.

Synthesis of Avenanthramide Moieties and Related Natural Products

Avenanthramides are a group of phenolic alkaloids found in oats that exhibit a range of biological activities. nih.gov Their biosynthesis involves the condensation of a hydroxycinnamic acid derivative with a hydroxyanthranilic acid. nih.gov The structurally related avenalumic acids, which are diene homologues of hydroxycinnamic acids, are also precursors to a class of avenanthramides. nih.gov The core structure of avenalumic acid is (2E,4E)-5-(4-hydroxyphenyl)-penta-2,4-dienoic acid, highlighting the relevance of the this compound scaffold in the synthesis of these natural products and their analogs. nih.gov Synthetic strategies towards these compounds can leverage derivatives of this compound to construct the characteristic C6-C5 side chain.

Total Synthesis of Strychnos Alkaloids and Other Biologically Active Compounds via Zincke Aldehydes

Zincke aldehydes, which are 5-aminopenta-2,4-dienals, are readily prepared from the ring-opening of pyridinium (B92312) salts and have proven to be powerful intermediates in the total synthesis of complex alkaloids. wikipedia.orgchem-station.com A notable application is in the synthesis of Strychnos alkaloids, a class of compounds known for their intricate structures and significant biological activity. rsc.org

The Vanderwal group has pioneered the use of tryptamine-derived Zincke aldehydes in a key rearrangement reaction to construct a crucial intermediate for the total synthesis of norfluorocurarine (B207588). wikipedia.org This strategy was also instrumental in achieving a concise total synthesis of strychnine (B123637) itself, one of the most iconic and challenging targets in organic synthesis. wikipedia.orgnih.gov The key step involves a base-mediated formal cycloaddition of the Zincke aldehyde, demonstrating the power of this methodology to rapidly assemble the core structure of these complex natural products. researchgate.net Furthermore, the Pictet-Spengler reaction of Zincke aldehydes provides access to the tetrahydro-β-carboline core present in many indole (B1671886) alkaloids. wikipedia.org

The versatility of Zincke aldehydes extends beyond Strychnos alkaloids. They have been employed in the synthesis of other natural products, such as in the formal syntheses of the pyrrolobenzodiazepinone antitumor antibiotics porothramycin A and B.

Natural Product TargetKey Intermediate from this compound DerivativeKey ReactionReference
NorfluorocurarineTryptamine-derived Zincke aldehydeBase-mediated rearrangement wikipedia.org
StrychnineTryptamine-derived Zincke aldehydeBase-mediated formal cycloaddition wikipedia.orgnih.gov
Porothramycin A and B3-Amide-substituted Zincke aldehydeIntramolecular ring-opening

Precursors for Chiral Cycloadducts and Asymmetric Catalysis

The conjugated diene system of this compound and its derivatives makes them suitable substrates for cycloaddition reactions, including the Diels-Alder reaction. The development of asymmetric variants of these reactions allows for the synthesis of chiral cycloadducts, which are valuable building blocks for enantioselective synthesis. While specific examples directly employing this compound in asymmetric catalysis are not extensively detailed in the provided search results, the general reactivity of Zincke aldehydes in pericyclic reactions suggests their potential as precursors for chiral molecules. wikipedia.orgresearchgate.net The ability to introduce chirality through catalytic methods would significantly enhance the utility of this class of compounds in the synthesis of enantiomerically pure natural products and pharmaceuticals.

Role in the Synthesis of Functionalized Organic Materials

The extended π-system and the presence of both donor and acceptor groups in derivatives of this compound make them attractive building blocks for the synthesis of functional organic materials with interesting photophysical properties.

Development of Fluorescent Probes and Dyes based on this compound Derivatives

Derivatives of this compound have been synthesized and investigated as potential fluorescent probes. For instance, 5-(oxo)penta-2,4-dienyl-p-(N,N-dimethylamino)benzoate has been studied for its photophysical properties, exhibiting dual-fluorescence emission and charge-transfer interactions. nih.gov Such compounds are of interest for their potential application as probes for visual and proton-pumping opsin proteins. nih.gov The development of fluorescent probes based on this scaffold can be extended to the detection of various analytes, including metal ions. dntb.gov.uamdpi.com

Analytical Methodologies for Characterization and Detection of 5 Oxopenta 2,4 Dienal

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the structural characterization of 5-Oxopenta-2,4-dienal, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the four hydrogen atoms on the carbon backbone, with chemical shifts influenced by their position relative to the aldehyde and alkene functional groups. Protons on sp²-hybridized carbons, such as those in alkenes and aldehydes, are deshielded and appear at lower fields (higher ppm values). molport.com The aldehydic proton (H1) is the most deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atom and is anticipated to appear as a doublet in the 9.5–11 ppm range. mdpi.com The vinyl protons (H2, H3, H4) would exhibit complex splitting patterns (doublet of doublets) due to coupling with their neighbors.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov For this compound, five distinct signals are expected, corresponding to the five carbon atoms in unique chemical environments. lookchem.com The carbonyl carbons of aldehydes typically resonate in the highly deshielded region of 190–200 ppm. lookchem.com The sp²-hybridized carbons of the diene system would appear in the 115–150 ppm range. lookchem.com

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 9.5 - 9.7 (doublet) 190 - 195
C2 6.2 - 6.4 (doublet of doublets) 135 - 140
C3 7.0 - 7.3 (doublet of doublets) 128 - 132
C4 6.5 - 6.7 (doublet of doublets) 145 - 150

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (C₅H₄O₂), the expected exact mass is approximately 96.02113 Da. The mass spectrum would show a molecular ion peak (M⁺·) at an m/z corresponding to this mass. The fragmentation pattern provides structural information. Aldehydes typically undergo characteristic fragmentation pathways, including α-cleavage and McLafferty rearrangement. nih.gov

Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (·CHO, M-29). For this compound, key fragmentation could involve:

Loss of CO (28 Da): Cleavage of the carbon monoxide molecule is a common pathway for carbonyl compounds.

Loss of CHO (29 Da): α-cleavage next to the carbonyl group can result in the loss of the formyl radical.

Cleavage of the carbon chain: Fragmentation at various points along the dienal backbone would produce smaller charged fragments.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Identity Fragmentation Pathway
96 [C₅H₄O₂]⁺· Molecular Ion (M⁺·)
68 [C₄H₄O]⁺· Loss of Carbon Monoxide (CO)
67 [C₅H₃O]⁺ Loss of a Formyl Radical (CHO) and subsequent H loss

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column before being detected and identified by a mass spectrometer.

The analysis of short-chain aldehydes by GC-MS often benefits from derivatization to improve thermal stability and chromatographic behavior. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. This derivative is more volatile and provides a strong signal in the mass spectrometer. The identification is confirmed by matching the retention time and the mass spectrum of the analyte with that of a known standard and by comparing the spectrum to established libraries like the NIST database.

Typical GC-MS Parameters for Aldehyde Analysis

Parameter Typical Value/Condition
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250 °C
Oven Program Initial 50°C, ramp at 10°C/min to 280°C
MS Ion Source Temp. 230 °C
MS Quad Temp. 150 °C

| Detection Mode | Full Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity |

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of aldehydes, particularly those that are thermally unstable or not sufficiently volatile for GC. For aldehydes like this compound, analysis by HPLC almost universally requires a derivatization step to introduce a chromophore, enabling sensitive detection by UV-Vis or fluorescence detectors.

The most common derivatizing agent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with aldehydes under acidic conditions to form highly colored 2,4-dinitrophenylhydrazone derivatives. These derivatives are stable and absorb strongly in the UV-visible range (typically around 360 nm), allowing for quantification at very low levels. Reversed-phase HPLC, using a C18 column, is the standard method for separating these derivatives.

Typical HPLC Conditions for Aldehyde-DNPH Derivative Analysis

Parameter Typical Value/Condition
Column Ascentis® Express C18 (or equivalent), e.g., 10 cm x 4.6 mm, 2.7 µm particles
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water
Flow Rate 1.0 - 2.0 mL/min
Detector UV-Vis at 360 nm
Column Temp. 30 °C

| Injection Volume | 5 - 20 µL |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. This experimental data is used to derive the empirical formula, which is the simplest whole-number ratio of atoms in the compound. The results are then compared against the theoretical composition calculated from the proposed molecular formula (C₅H₄O₂). This serves as a primary confirmation of the compound's elemental makeup and purity.

Theoretical Elemental Composition of this compound (C₅H₄O₂)

Element Atomic Mass (amu) Number of Atoms Total Mass (amu) Mass Percent (%)
Carbon (C) 12.011 5 60.055 62.50%
Hydrogen (H) 1.008 4 4.032 4.20%
Oxygen (O) 15.999 2 31.998 33.30%

| Total | | | 96.085 | 100.00% |

Emerging Research Directions and Future Perspectives on 5 Oxopenta 2,4 Dienal

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of green and sustainable chemical processes has spurred the development of novel synthetic routes to α,β-unsaturated aldehydes, which can be conceptually extended to the synthesis of 5-Oxopenta-2,4-dienal. mdpi.comnih.gov Current research emphasizes the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents. nih.govyoutube.com

One promising and sustainable pathway involves the catalytic oxidation of biomass-derived compounds like furfural (B47365). rsc.orgelsevierpure.com The oxidation of furfural and its derivatives using molecular catalysts in aqueous media represents a significant step towards the green synthesis of valuable furanic acids and could be adapted for the production of this compound. elsevierpure.comgoogle.com Researchers have explored the use of various catalysts, including ruthenium pincer complexes, for the direct oxidation of furfural in water, which acts as the formal oxidant and generates hydrogen gas as a byproduct. elsevierpure.com

Organocatalysis presents another avenue for the sustainable synthesis of unsaturated aldehydes. nih.govresearchgate.net Proline-catalyzed tandem reactions, for instance, have been successfully employed to synthesize α-substituted (E)-α,β-unsaturated aldehydes from epoxides and aldehydes under mild, metal-free conditions. rsc.org Such methodologies, which often feature high yields and broad substrate scope, could be tailored for the efficient production of this compound and its derivatives. Furthermore, electrochemical methods are emerging as a sustainable tool for the transformation of α,β-unsaturated aldehydes, offering catalytic generation of active species with minimal electricity. nih.gov Solventless aldol (B89426) condensation reactions, a cornerstone of green chemistry, also offer a viable and efficient route to unsaturated aldehydes, minimizing waste and simplifying purification. classic-castle.comyoutube.comyoutube.com

Recent advancements in the autoxidation of aldehydes using sunlight and oxygen provide a blueprint for exceptionally green synthetic protocols. osaka-u.ac.jp These methods avoid the need for harsh oxidants and organic solvents, aligning perfectly with the principles of sustainable chemistry.

Exploration of New Catalytic Transformations Utilizing the Dienal Scaffold

The conjugated π-system of this compound makes it an ideal scaffold for a variety of catalytic transformations, enabling the construction of complex molecular architectures. nih.gov Organocatalysis, in particular, has emerged as a powerful tool for activating dienals in asymmetric reactions. nih.govprinceton.edunih.gov

A notable application is in asymmetric Diels-Alder reactions, a cornerstone of organic synthesis for forming six-membered rings with high stereocontrol. wikipedia.orgmdpi.comorganic-chemistry.orgyoutube.com Chiral amines can catalyze the reaction between dienals and various dienophiles, proceeding through an iminium ion intermediate to yield enantioenriched products. princeton.edu This strategy has been successfully applied to a range of α,β-unsaturated aldehydes, demonstrating its potential for the enantioselective functionalization of the this compound backbone. princeton.edu

Beyond cycloadditions, the dienal scaffold is amenable to other organocatalytic cascade reactions. For example, asymmetric 1,6-addition/1,4-addition sequences with hydroxyarenes have been developed for 2,4-dienals, leading to the synthesis of optically active chromans with high yields and enantioselectivities. nih.gov Such transformations highlight the potential of this compound to serve as a precursor to complex heterocyclic compounds. The development of bifunctional organocatalysts further expands the scope of these reactions, allowing for multi-step sequences to be carried out in a single pot. nih.gov

Hybrid metal/organo relay catalysis is another exciting frontier, where the unique reactivity of dienals can be harnessed. acs.org In these systems, a metal catalyst can generate a reactive intermediate from a precursor, which then participates in an organocatalyzed transformation. This synergistic approach opens up new avenues for the synthesis of complex polycyclic compounds from simple starting materials. Additionally, catalytic hydrofunctionalization reactions, such as hydroamination and hydrosilylation, of conjugated systems offer further opportunities for the selective modification of the dienal structure. mdpi.com

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of reactive molecules like this compound. mdpi.com These methods provide deep insights into molecular structure, conformational preferences, and reaction mechanisms, guiding the rational design of new synthetic routes and functional materials. researchgate.netresearchgate.net

For flexible molecules like this compound, conformational analysis is crucial for understanding their reactivity. researchgate.netacs.org Computational studies can map the potential energy surface to identify stable conformers and the energy barriers between them, which is critical for predicting the outcomes of reactions. researchgate.net For instance, in catalytic cycles, different conformers of a substrate can lead to distinct reaction profiles and product selectivities. researchgate.net

DFT calculations are extensively used to elucidate the mechanisms of pericyclic reactions, such as the Diels-Alder reaction, involving dienals. researchgate.netresearchgate.net By modeling the transition states, researchers can predict the stereoselectivity and regioselectivity of these reactions, which is often in good agreement with experimental results. researchgate.net This predictive power is invaluable for designing catalysts and reaction conditions to favor the formation of a desired product. Furthermore, computational models can assess the electronic properties of molecules, such as their HOMO-LUMO gap, which is crucial for predicting their reactivity and potential applications in optoelectronic materials. researchgate.net The study of global reactivity descriptors and Fukui functions can pinpoint the most reactive sites within the this compound molecule, aiding in the design of selective chemical transformations. researchgate.net

Bio-inspired Synthesis and Enzymatic Engineering for this compound Production and Transformation

Nature provides a rich source of inspiration for the development of sustainable and highly selective chemical processes. The biosynthesis of polyunsaturated aldehydes (PUAs) by marine diatoms offers a compelling blueprint for the bio-inspired synthesis of this compound. wikipedia.orgnih.gov In diatoms, PUAs are produced from fatty acids through an enzymatic cascade involving lipases and lipoxygenases in response to cellular stress. wikipedia.org This natural defense mechanism highlights the potential for developing biocatalytic systems for the production of dienals from renewable lipid feedstocks. mdpi.com

Enzymatic engineering and microbial engineering are rapidly advancing fields that could be harnessed for the production of this compound. asm.org Heterologous expression of key enzymes, such as those from the α-dioxygenase pathway, in microbial hosts like E. coli has been shown to enable the conversion of fatty acids into odor-active aldehydes. nih.gov By engineering metabolic pathways and utilizing multi-enzyme cascade reactions, it may be possible to design microbial cell factories for the de novo biosynthesis of this compound. asm.orgresearchgate.net This approach offers the promise of sustainable production from simple carbon sources under mild conditions.

The enzymatic transformation of the this compound scaffold itself is another exciting prospect. Enzymes are known to catalyze a wide range of chemical reactions with high chemo-, regio-, and stereoselectivity. rsc.org For example, the discovery of natural "Diels-Alderases" that catalyze [4+2] cycloadditions in the biosynthesis of natural products suggests that enzymes could be developed to catalyze specific transformations of this compound. rsc.org Such biocatalytic methods would offer a green and efficient alternative to traditional chemical synthesis for the creation of complex chiral molecules.

Potential in Advanced Materials Science beyond Current Applications (e.g., Optoelectronic Materials, Polymers)

The conjugated structure of this compound makes it a highly attractive monomer for the synthesis of advanced materials, particularly conjugated polymers with applications in optoelectronics. kennesaw.edumsstate.eduresearchgate.net Conjugated polymers are of significant interest for use in organic photovoltaics, light-emitting diodes, and other electronic devices due to their tunable properties and solution processability. kennesaw.edumsstate.edu The incorporation of dienal functionalities into polymer backbones could lead to materials with novel electronic and optical properties.

The synthesis of conjugated polymers often involves cross-coupling reactions to link aromatic or unsaturated monomers. kennesaw.edu The dienal moiety of this compound could be derivatized to introduce suitable functional groups for polymerization. Moreover, post-polymerization modification techniques, such as the Diels-Alder reaction, could be employed to tune the properties of polymers derived from this compound. rsc.org This approach allows for the creation of a library of materials with varied characteristics from a single parent polymer.

The photophysical properties of this compound derivatives are also of interest. For instance, a derivative of this compound has been synthesized and studied as a fluorescent probe for proteins. Its photophysical behavior, including dual-fluorescence emission and a significant increase in fluorescence quantum yield upon changes in the electronic nature of the oxo-pentadienyl moiety, suggests potential applications in sensing and bio-imaging. The ability to modulate the charge-transfer characteristics of the molecule through chemical or biochemical reactions opens up possibilities for the design of responsive materials.

The polymerization of conjugated dienes is a well-established field, and the principles governing these reactions could be applied to this compound. google.com The development of new catalyst systems for the polymerization of conjugated dienes could enable the synthesis of novel polymers with controlled microstructure and molecular weight, further expanding the potential applications of this compound in materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.